![molecular formula C18H20N6O5S B2647065 methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate CAS No. 2034384-16-0](/img/structure/B2647065.png)
methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyridazine ring, which is a heterocyclic ring containing nitrogen atoms. The sulfamoyl group would add polarity to the molecule, and the methoxybenzoate group could contribute to the compound’s overall stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the sulfamoyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase the compound’s solubility in water, while the methoxybenzoate group could contribute to its stability .Scientific Research Applications
Scientific Research Applications of Related Chemical Structures
Thermal Infrared Measurement and Herbicidal Activity :Research involving substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities with the query compound, demonstrates their application in agricultural science, showing excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates potential utility in plant ecosystem health monitoring and agricultural chemical development (Moran, 2003).
Antimicrobial Activity :Compounds incorporating the [1,2,4]triazolo motif, similar to the requested molecule, have been synthesized and shown to possess significant biological activity against various microorganisms. For instance, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives displayed good antibacterial and antifungal properties, suggesting potential applications in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Anti-asthmatic Activities :Another study focused on the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides evaluated their efficacy in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds demonstrated potent activity, indicating their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Pharmacokinetics and Metabolism in Cancer Treatment :Research on MAK683, a compound featuring the [1,2,4]triazolo[4,3-c]pyrimidin moiety, explored its pharmacokinetics and metabolism as a selective oral embryonic ectoderm development (EED) inhibitor for potential oncology treatment. This study underscores the importance of understanding metabolic pathways and pharmacokinetics in developing new cancer therapies (Zhang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methoxy-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S/c1-28-14-4-3-12(18(25)29-2)9-15(14)30(26,27)22-13-7-8-23(10-13)17-6-5-16-20-19-11-24(16)21-17/h3-6,9,11,13,22H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFCZTWBABVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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